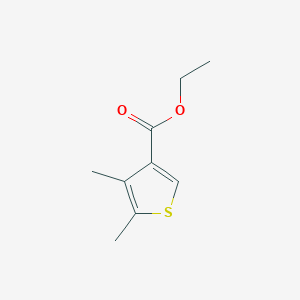

Ethyl 4,5-dimethylthiophene-3-carboxylate

Description

Significance of Heterocyclic Compounds in Organic Synthesis and Advanced Materials Research

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. wikipedia.org These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physicochemical properties and reactivity to the molecules. This structural feature makes them indispensable in numerous scientific and industrial domains.

In the realm of medicinal chemistry, heterocyclic scaffolds are pervasive, forming the core of a vast majority of pharmaceuticals. longdom.orgnih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding, allows them to bind effectively to biological targets like enzymes and receptors, leading to therapeutic effects. nih.gov Many natural products essential to life, including alkaloids, vitamins, and the purine (B94841) and pyrimidine (B1678525) bases of DNA, contain heterocyclic rings. nih.gov The versatility of these compounds allows chemists to design and synthesize novel drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.net

Beyond medicine, heterocyclic compounds are crucial in the development of advanced materials. Their distinct electronic and optical properties are harnessed in the creation of organic light-emitting diodes (OLEDs), solar cells, and conductive polymers. longdom.orgresearchgate.net Chemists can manipulate the structure of these compounds to fine-tune their properties, leading to new materials with tailored functionalities for applications ranging from flexible electronics to sensors. longdom.org The synthesis of complex heterocycles is a major focus of organic chemistry, driving innovation in both drug discovery and materials science.

Thiophene (B33073) as a Core Scaffold in Chemical Research

Among the vast family of heterocyclic compounds, thiophene, a five-membered aromatic ring containing a single sulfur atom, holds a position of particular importance. chemicalbook.com Discovered as a contaminant in benzene (B151609), thiophene exhibits remarkable similarities in its physicochemical properties to benzene, a concept known as bioisosterism. chemicalbook.comcognizancejournal.com This similarity allows the thiophene ring to be incorporated into molecules as a substitute for a benzene ring, often leading to enhanced biological activity or improved properties. nih.gov

In medicinal chemistry, thiophene is considered a "privileged pharmacophore" due to its presence in numerous approved drugs with diverse therapeutic applications. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer activities. researchgate.netchemicalbook.comcognizancejournal.com Drugs such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine (B1677200) feature a thiophene core, highlighting its significance in modern pharmaceuticals. nih.gov

In the field of materials science, thiophene-based materials have become a highly interdisciplinary area of research. bohrium.com Oligomers and polymers of thiophene are well-known for their semiconductor and fluorescent properties. bohrium.com This has led to their extensive use in organic electronics for fabricating devices like organic field-effect transistors (OFETs), OLEDs, and solar cells. researchgate.netthieme-connect.comunibo.it The chemical versatility of the thiophene ring allows for easy functionalization, enabling researchers to tune its electronic and optical properties for specific applications, from bioimaging to advanced electrode materials for batteries. researchgate.netbohrium.comrsc.org

Structural and Synthetic Overview of Ethyl 4,5-dimethylthiophene-3-carboxylate within Thiophene Chemistry

Ethyl 4,5-dimethylthiophene-3-carboxylate is a polysubstituted thiophene derivative. Its core structure consists of a five-membered thiophene ring. This ring is substituted at the 4 and 5 positions with methyl groups and at the 3 position with an ethyl carboxylate group (-COOCH₂CH₃). The presence of the electron-withdrawing carboxylate group and the aromatic stabilization from the thiophene ring are key determinants of its chemical reactivity. evitachem.com

Table 1: Physicochemical Properties of Ethyl 4,5-dimethylthiophene-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.25 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), methanol), poorly soluble in water |

The synthesis of substituted thiophenes like Ethyl 4,5-dimethylthiophene-3-carboxylate can be achieved through several established routes in organic chemistry. While numerous methods exist, two prominent approaches for constructing the thiophene ring are the Fiesselmann and Gewald syntheses.

Fiesselmann Thiophene Synthesis: This method is a powerful tool for generating thiophene carboxylic acid derivatives. wikipedia.org It typically involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.org This reaction proceeds through a series of base-catalyzed conjugate additions to form the thiophene ring with high regiocontrol. core.ac.uk Variations of this synthesis are widely used to produce a range of substituted thiophenes. wikipedia.orgcore.ac.uk

Gewald Aminothiophene Synthesis: The Gewald reaction is one of the most versatile and widely used methods for preparing polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgtandfonline.com The classic approach involves a one-pot condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org While this reaction directly produces 2-aminothiophenes, these products are often used as key intermediates that can be further modified to create a vast library of other thiophene derivatives. researchgate.netnih.govbohrium.com For instance, the related compound Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via the Gewald reaction and serves as a precursor for synthesizing various fused heterocyclic systems. nih.govresearchgate.net

Specific synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate can involve multi-step pathways, potentially starting with the formation of a substituted thiophene core followed by an esterification step to introduce the ethyl carboxylate group. evitachem.com Alternatively, a one-pot cyclocondensation of appropriate acyclic precursors can be employed to construct the final molecule directly. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-4-11-9(10)8-5-12-7(3)6(8)2/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFOUUFLVOFLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl 4,5 Dimethylthiophene 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

The thiophene (B33073) ring is generally more reactive towards electrophilic substitution than benzene (B151609). However, the reactivity of Ethyl 4,5-dimethylthiophene-3-carboxylate is modulated by its substituents. The primary sites for reaction are the functional groups attached to the ring, particularly the ester and, in its common precursor, an amino group at the 2-position.

The ester group at the 3-position is a key handle for derivatization. It can undergo nucleophilic acyl substitution to afford a variety of functional groups. A common transformation is amidation, where the ester is converted into an amide by reaction with an amine. This can be achieved directly through condensation, often mediated by reagents that activate the carboxylic acid (formed in situ or separately) toward nucleophilic attack. For instance, titanium tetrachloride (TiCl₄) in pyridine (B92270) can facilitate the direct condensation of carboxylic acids and amines to form amides. nih.gov

It is important to note that while the title compound is Ethyl 4,5-dimethylthiophene-3-carboxylate, a significant portion of its chemistry involves the highly versatile precursor, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. nih.govresearchgate.net The amino group in this precursor is a primary nucleophile and readily undergoes acylation, alkylation, and condensation reactions to build more complex structures. For example, it is a key starting material for the synthesis of thieno[2,3-d]pyrimidines through condensation and cyclization reactions. nih.govevitachem.com

Table 1: Representative Reactions of the Ester Functional Group

| Reaction Type | Reagent/Conditions | Product Type | Ref |

|---|---|---|---|

| Amidation | Carboxylic Acid, Amine, TiCl₄, Pyridine, 85 °C | N-substituted amide | nih.gov |

| Hydrazinolysis | Hydrazine Hydrate, n-butanol, heat | Carboxylic acid hydrazide | |

| Saponification | NaOH or KOH, H₂O/EtOH | Carboxylic acid salt |

The two methyl groups at the C4 and C5 positions of the thiophene ring offer sites for further functionalization, although they are generally less reactive than the ester group. Radical halogenation could potentially introduce a handle for further substitution on these alkyl side chains. More commonly, elaboration strategies focus on modifying the core structure through cross-coupling reactions if a suitable handle (like a halogen) is present on the thiophene ring. nih.gov

Functional group interconversion often involves the ester moiety. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a wider range of reactions, including conversion to acid chlorides or participation in various coupling reactions. The presence of functional groups on the thiophene ring is crucial for its application in materials science and medicinal chemistry. researchgate.net

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring and the carbonyl group of the ester are susceptible to oxidation and reduction, respectively, providing pathways to different classes of compounds.

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation significantly alters the electronic properties of the ring. The oxidation of thiophene derivatives can be achieved using various oxidizing agents. dicp.ac.cn A common and efficient method involves using hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as methyltrioxorhenium(VII) (MTO). nih.gov The reaction proceeds stepwise, first forming the thiophene S-oxide (sulfoxide), which can then be further oxidized to the thiophene S,S-dioxide (sulfone) under the same conditions. nih.gov The rate of the first oxidation step (sulfide to sulfoxide) is generally increased by electron-donating groups on the thiophene ring, while the second step (sulfoxide to sulfone) is favored by electron-withdrawing groups. nih.gov

Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for the oxidation of sulfides to sulfones. organic-chemistry.org

Table 2: Conditions for Oxidation of Thiophene Derivatives

| Oxidizing System | Product | Key Features | Ref |

|---|---|---|---|

| H₂O₂ / MTO | Sulfoxide, then Sulfone | Catalytic, stepwise oxidation | nih.gov |

| m-CPBA | Sulfone | Common, effective oxidant | organic-chemistry.org |

| Urea-hydrogen peroxide / Phthalic anhydride | Sulfone | Metal-free, environmentally benign | organic-chemistry.org |

| tert-Butyl hydroperoxide | Sulfone | Achieves high conversion | researchgate.net |

The ester group of Ethyl 4,5-dimethylthiophene-3-carboxylate can be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the relative stability of the ester functional group. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction typically proceeds in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. rsc.orgharvard.edu Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reduction product, (4,5-dimethylthiophen-3-yl)methanol, provides a new site for further chemical modification, such as conversion to halides or ethers.

Table 3: Comparison of Hydride Reducing Agents for Esters

| Reagent | Formula | Reactivity with Esters | Product | Ref |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Sodium Borohydride | NaBH₄ | Low / Unreactive | No reaction | libretexts.org |

| Borane | BH₃•THF | High | Primary Alcohol | harvard.edu |

Cyclization and Annulation Reactions

Ethyl 4,5-dimethylthiophene-3-carboxylate, particularly its 2-amino derivative, is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. nih.gov The juxtaposition of the amino and ester functional groups in Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate allows for the construction of a second ring fused to the thiophene core. evitachem.com

A prominent example is the synthesis of thieno[2,3-d]pyrimidines. This can be achieved by reacting the 2-aminothiophene derivative with various one-carbon synthons. For instance, reaction with formamide (B127407) or triethyl orthoformate followed by cyclization yields the thienopyrimidine core. Reaction with aryl isocyanates followed by microwave-assisted cyclization leads to 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. evitachem.com These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The development of efficient cyclization methods, often starting from readily available functionalized alkynes or other acyclic precursors, is a major focus in thiophene chemistry. nih.gov

Synthesis of Fused Heterocyclic Systems (e.g., Thienopyrimidines)

A primary application of substituted thiophenes is in the construction of fused heterocyclic systems, such as thienopyrimidines, which are of significant interest due to their biological activities. The synthesis of these fused systems often begins with a functionalized precursor, namely Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This amino-ester derivative is a crucial synthon for building the pyrimidine (B1678525) ring onto the thiophene core.

The general strategy involves the reaction of the amino group with various electrophilic reagents. A common and effective method is the treatment of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates. For instance, reacting the amino-thiophene with methyl isothiocyanate in refluxing glacial acetic acid yields the corresponding thiourea (B124793) derivative. This intermediate is then subjected to cyclization conditions, typically by refluxing in a basic medium like sodium ethoxide, followed by acidification. This sequence of reactions leads to the formation of the thieno[2,3-d]pyrimidine-2(1H)-thione core structure. This method provides a reliable pathway to a variety of substituted thienopyrimidines by varying the isothiocyanate reactant.

| Starting Material | Reagent | Intermediate | Product |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Methyl isothiocyanate | Thiourea derivative | Thieno[2,3-d]pyrimidin-2(1H)-thione derivative |

Spirocompound Formation via Catalytic Asymmetric Dearomatization

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the synthesis of complex, three-dimensional molecules from flat aromatic precursors. This approach can be applied to thiophene scaffolds to generate chiral spirocyclic compounds, which are valuable structures in medicinal chemistry and materials science. The dearomatization of the thiophene ring disrupts its aromaticity to create new stereocenters.

One effective method involves an intramolecular dearomatizative [4+2] hetero-Diels-Alder cycloaddition. In this approach, a thiophene derivative is tethered to a reactive diene partner. Upon activation with a suitable chiral catalyst, the thiophene acts as a dienophile, and an intramolecular cyclization occurs, leading to the formation of a spirocyclic compound where one of the rings is a dearomatized thiophene. Research has demonstrated that through the rational design of substrates, thiophene-dearomatized chiral spiranes can be obtained in high yields and with excellent enantioselectivities. nih.gov This strategy efficiently constructs spirocyclic frameworks containing a thiophene-derived moiety. nih.gov

Asymmetric Transformation and Chiral Thiophene Derivatives

The development of asymmetric methodologies to synthesize chiral thiophene derivatives is of great importance due to the prevalence of such motifs in pharmaceuticals and functional organic materials. nih.gov Asymmetric transformation of the thiophene core can be broadly categorized into two main strategies: functionalization to create stereogenic elements and catalytic asymmetric dearomatization (CADA) reactions. nih.gov

Construction of Stereogenic Axes in Thiophene Systems

Beyond generating point chirality, asymmetric synthesis can also be used to construct stereogenic axes, leading to atropisomeric biaryl compounds. These axially chiral molecules are finding increasing use as chiral ligands and catalysts. For thiophene-containing systems, this can be achieved through atroposelective reactions that control the orientation of substituents around a sterically hindered single bond.

A notable strategy involves an atroposelective 6π-electrocyclization reaction. nih.gov In this process, a suitably designed substrate containing a thiophene ring undergoes an intramolecular cyclization to form a new, axially chiral naphthyl-benzothiophene derivative. nih.gov The reaction proceeds through a vinylidene ortho-quinone methide (VQM) intermediate, and the stereoselectivity is controlled by a chiral catalyst. nih.gov Studies have shown that modifying the substitution pattern on the thiophene ring, including changing the connection point from the 2-position to the 3-position, is well-tolerated, furnishing the desired axially chiral products with good yields and high enantiomeric excess. nih.gov

Table of Reaction Parameters for Axially Chiral Product Formation nih.gov

| Substrate Feature | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Thiophene at 2-position | Excellent | High (e.g., 91-98%) |

| Thiophene at 3-position | Good (76-97%) | High (e.g., 93-97%) |

Catalytic Asymmetric Dearomatization (CADA) of Thiophene Scaffolds

Catalytic Asymmetric Dearomatization (CADA) is a powerful tool for converting readily available aromatic compounds like thiophenes into valuable chiral cyclic molecules. researchgate.net This transformation breaks the aromaticity of the thiophene ring to install stereocenters, often in a single, highly enantioselective step. The high resonance stabilization energy of thiophene presents a challenge, but effective catalytic systems have been developed to overcome this barrier. researchgate.net

The CADA of thiophenes can be achieved through various reaction pathways, including cycloadditions and conjugate additions. nih.govresearchgate.net One successful approach utilizes an efficient intramolecular reaction involving vinylquinone imines (VQMs) and thiophenes. nih.gov This reaction can proceed via a dearomatizative intramolecular [4+2] hetero-Diels-Alder cycloaddition, which effectively converts the inert thiophene ring into a chiral, spirocyclic dihydrothiophene derivative. nih.gov The reaction demonstrates a broad substrate scope, and the resulting dearomatized products are obtained with excellent diastereoselectivity (>20:1 dr) and high enantioselectivity. nih.gov This methodology highlights the potential for transforming simple, substituted thiophenes into complex chiral structures. nih.gov

Structural Characterization and Advanced Analytical Methodologies in Thiophene Research

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopy is fundamental to understanding the structural framework of Ethyl 4,5-dimethylthiophene-3-carboxylate, identifying its functional groups, and mapping the chemical environments of its constituent atoms.

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a distinct fingerprint based on the functional groups present. For Ethyl 4,5-dimethylthiophene-3-carboxylate, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the thiophene (B33073) ring, an aromatic heterocycle, gives rise to specific vibrations. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹, often in the 3120-3050 cm⁻¹ region for substituted thiophenes. nii.ac.jp In-plane C-H bending vibrations for substituted thiophenes appear in the 1250-1050 cm⁻¹ range. nii.ac.jp Furthermore, characteristic ring stretching vibrations for the thiophene nucleus, analogous to C=C stretching in other aromatic systems, are expected in the 1650-1430 cm⁻¹ region. globalresearchonline.net The C-S stretching vibration within the thiophene ring can also be identified, typically appearing at lower wavenumbers. iosrjournals.org

The ethyl ester functional group exhibits strong, characteristic absorptions. The most prominent of these is the carbonyl (C=O) stretching band, which for an aromatic ester is typically found in the 1730-1715 cm⁻¹ range, slightly lowered by conjugation with the aromatic ring. spectroscopyonline.com Additionally, the C-C-O and O-C-C asymmetric and symmetric stretching vibrations of the ester group produce strong bands around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹, respectively. spectroscopyonline.com

Aliphatic C-H stretching from the two methyl groups on the ring and the ethyl group are expected in the 2980-2850 cm⁻¹ range. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for Ethyl 4,5-dimethylthiophene-3-carboxylate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂-CH₃ | 2980-2850 | Medium-Strong |

| C=O Stretch (Ester) | -COOC₂H₅ | 1730-1715 | Strong |

| C=C Stretch (Ring) | Thiophene Ring | 1650-1430 | Medium |

| C-C-O Stretch (Ester) | -COOC₂H₅ | 1310-1250 | Strong |

| O-C-C Stretch (Ester) | -COOC₂H₅ | 1130-1100 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 4,5-dimethylthiophene-3-carboxylate is expected to show distinct signals corresponding to the different proton environments. The single aromatic proton at the 2-position of the thiophene ring would appear as a singlet in the aromatic region, typically around δ 7.0-8.0 ppm. The two methyl groups attached to the thiophene ring at positions 4 and 5 would each appear as singlets in the aliphatic region, likely between δ 2.0-2.5 ppm. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl group, expected around δ 4.0-4.4 ppm. The terminal methyl (-CH₃) protons of the ethyl group would appear as a triplet, coupled to the methylene protons, further upfield around δ 1.2-1.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield, typically in the δ 160-170 ppm range. The four carbons of the substituted thiophene ring would resonate in the aromatic region, approximately between δ 120-150 ppm. The methylene carbon (-OCH₂) of the ethyl group is expected around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) would be found in the upfield region, around δ 14-15 ppm. illinois.edu The two methyl carbons attached to the thiophene ring would also appear in the upfield region, likely between δ 15-25 ppm.

Table 2: Predicted ¹H NMR Data for Ethyl 4,5-dimethylthiophene-3-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene H-2 | 7.0 - 8.0 | Singlet (s) | 1H |

| -OCH₂CH₃ | 4.0 - 4.4 | Quartet (q) | 2H |

| Ring -CH₃ (C4 or C5) | 2.0 - 2.5 | Singlet (s) | 3H |

| Ring -CH₃ (C5 or C4) | 2.0 - 2.5 | Singlet (s) | 3H |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |

Table 3: Predicted ¹³C NMR Data for Ethyl 4,5-dimethylthiophene-3-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 160 - 170 |

| Thiophene Ring Carbons (C2, C3, C4, C5) | 120 - 150 |

| -OCH₂CH₃ | 60 - 65 |

| Ring -CH₃ (C4 & C5) | 15 - 25 |

| -OCH₂CH₃ | 14 - 15 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For Ethyl 4,5-dimethylthiophene-3-carboxylate (molecular weight: 184.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. cymitquimica.com

The fragmentation of aromatic esters is well-characterized. youtube.com A primary fragmentation pathway involves alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This would result in the loss of the ethoxy radical (•OCH₂CH₃), leading to a prominent peak at m/z 139 (M - 45). This resulting acylium ion is highly stabilized by the aromatic thiophene ring. whitman.edu Another common fragmentation is the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement from the ethyl group, followed by loss of a carboxyl radical, though direct cleavage is often more dominant. Further fragmentation of the thiophene ring itself can also occur. libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 4,5-dimethylthiophene-3-carboxylate

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 184 | [C₉H₁₂O₂S]⁺ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 139 | [M - OC₂H₅]⁺ | Loss of ethoxy group (alpha-cleavage) |

| 111 | [C₅H₃OS]⁺ | Loss of ethoxy and CO |

Ultrahigh-resolution mass spectrometry (UHRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and high-field Orbitrap FTMS, provides exceptionally high mass resolving power and mass accuracy. mdpi.comnih.gov This capability allows for the determination of the elemental composition of a molecule directly from its exact mass measurement, often with sub-parts-per-million (ppm) accuracy. mdpi.com For Ethyl 4,5-dimethylthiophene-3-carboxylate, UHRMS would measure its monoisotopic mass with extreme precision, allowing for the unambiguous confirmation of its elemental formula, C₉H₁₂O₂S. This is particularly valuable in the analysis of complex mixtures where multiple compounds may have the same nominal mass but different elemental compositions. nih.gov

Trapped Ion Mobility Spectrometry (TIMS) adds another dimension of separation to mass spectrometry analysis. rsc.org Unlike conventional MS which separates ions based on their mass-to-charge ratio (m/z), TIMS separates ions in the gas phase based on their mobility, which is related to their size, shape, and charge. chromatographyonline.comresearchgate.net In a TIMS analyzer, ions are held stationary against a moving gas by an opposing electric field. rsc.org By systematically reducing the electric field, ions are eluted according to their mobility (and thus their collisional cross-section, CCS), with larger, less mobile ions eluting before smaller, more compact ions. rsc.orgnih.gov This technique enhances peak capacity and allows for the separation of isomers and isobars—molecules with the same mass but different structures. chromatographyonline.comresearchgate.net For thiophene research, TIMS can be valuable for separating positional isomers in complex synthetic mixtures or for providing conformational information about flexible thiophene derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for Ethyl 4,5-dimethylthiophene-3-carboxylate is not publicly available, data from closely related analogs, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, provides significant insight. nih.govresearchgate.net

In the crystal structure of this analog, the thiophene ring is essentially planar. nih.govresearchgate.net The ethoxycarbonyl group is also largely planar and is nearly coplanar with the thiophene ring, with a very small dihedral angle between their mean planes (0.68° in the amino analog). nih.govresearchgate.net This planarity suggests significant electronic conjugation between the ester group and the aromatic ring. The crystal packing is stabilized by intermolecular forces, such as hydrogen bonds (if suitable donors/acceptors are present) and C-H···π interactions. nih.gov In some thiophene-3-carbonyl derivatives, a phenomenon known as "ring flip disorder" has been observed, where the thiophene ring can occupy two different orientations within the crystal lattice. researchgate.net

Table 5: Representative Crystallographic Data from an Analog (Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

| Parameter | Reported Value nih.govresearchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9487 |

| b (Å) | 9.8939 |

| c (Å) | 13.4348 |

| β (°) | 106.143 |

| Volume (ų) | 1014.90 |

| Z (Molecules per unit cell) | 4 |

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable in the field of thiophene chemistry for the purification of synthetic products and the accurate assessment of their purity. These methods are predicated on the differential partitioning of compounds between a stationary phase and a mobile phase, enabling the separation of the target molecule from unreacted starting materials, reagents, and reaction byproducts. The choice of chromatographic method is dictated by the scale of the separation and the physicochemical properties of the compounds involved.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity determination of thiophene derivatives such as Ethyl 4,5-dimethylthiophene-3-carboxylate. Its high resolution, sensitivity, and reproducibility make it an ideal tool for both final product quality control and for real-time monitoring of reaction progress in a research or manufacturing setting.

In the analysis of substituted thiophene carboxylates, reversed-phase HPLC (RP-HPLC) is the most commonly employed modality. This technique utilizes a nonpolar stationary phase, typically a C18 or C8 alkyl-silica column, and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. For a compound like Ethyl 4,5-dimethylthiophene-3-carboxylate, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. The precise ratio can be adjusted to optimize the retention time and resolution of the main peak from any impurities. Isocratic elution, where the mobile phase composition remains constant, often provides sufficient separation for routine purity checks and can be completed in a relatively short timeframe, enhancing throughput. mdpi.com

A detailed HPLC method was developed for a structurally similar compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, which provides a strong basis for establishing conditions for Ethyl 4,5-dimethylthiophene-3-carboxylate. For a related compound, analysis was performed using a reversed-phase alkyl phenyl column with a mobile phase of water, methanol, and phosphoric acid, with UV detection at 254 nm. nih.gov Given the UV absorbance of the thiophene ring, UV detection is a highly suitable and sensitive method for quantitative analysis.

Research and Quality Control Applications:

In a research context, HPLC is crucial for confirming the purity of Ethyl 4,5-dimethylthiophene-3-carboxylate after synthesis and purification. Purity levels of ≥95% are often required for subsequent synthetic steps or biological screening, and HPLC is the definitive method for this verification. mdpi.com The technique can effectively separate the target compound from common impurities that may arise during synthesis, such as unreacted starting materials from a Gewald reaction or byproducts from side reactions.

The following table outlines a typical set of parameters for an RP-HPLC method suitable for the purity assessment of Ethyl 4,5-dimethylthiophene-3-carboxylate.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (approx. 25 °C) |

| Injection Volume | 10 µL |

Under these conditions, Ethyl 4,5-dimethylthiophene-3-carboxylate would be expected to elute with a characteristic retention time. Impurities, being either more or less polar, would elute at different times. For instance, more polar starting materials would elute earlier, while less polar, more hydrophobic byproducts would have longer retention times.

Process Monitoring:

HPLC is also a powerful tool for in-process monitoring of the synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate. By taking small aliquots from the reaction mixture at various time points, the progress of the reaction can be tracked quantitatively. This allows chemists to determine the optimal reaction time, identify the formation of any significant byproducts, and make informed decisions about when to quench the reaction and begin workup procedures.

For example, in a synthesis reaction, one could monitor the consumption of a key starting material and the concurrent formation of the product. The data generated can be used to plot concentration versus time, providing valuable kinetic information about the reaction.

Illustrative In-Process Monitoring Data:

The following interactive table shows hypothetical data from monitoring a synthesis reaction. By analyzing the peak areas, the relative amounts of starting material and product can be determined over time, indicating the reaction's progression towards completion.

| Time (hours) | Starting Material Peak Area (%) | Ethyl 4,5-dimethylthiophene-3-carboxylate Peak Area (%) |

| 0 | 98.5 | 0.5 |

| 1 | 65.2 | 33.8 |

| 2 | 30.1 | 68.9 |

| 4 | 5.7 | 93.1 |

| 6 | <1.0 | 98.2 |

This application of HPLC is invaluable for process optimization, ensuring high yield and purity of the final product while minimizing reaction time and waste.

Theoretical and Computational Investigations of Thiophene Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure of thiophene (B33073) carboxylates and predicting their reactivity. Density Functional Theory (DFT) is a widely used method for these investigations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govsemanticscholar.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for predicting molecular stability and reactivity; a smaller gap generally signifies higher reactivity. mdpi.com

For thiophene derivatives, the HOMO is typically distributed over the electron-rich thiophene ring, while the LUMO may be localized on the carboxylate group or delocalized across the π-system, depending on the substitution pattern. researchgate.net This distribution determines the most probable sites for electrophilic and nucleophilic attack. For instance, Fukui function calculations on thiophene derivatives have been used to identify the most reactive atoms for nucleophilic and electrophilic attacks with precision. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas indicating electron-deficient regions (positive potential), which are prone to nucleophilic attack.

While specific DFT data for Ethyl 4,5-dimethylthiophene-3-carboxylate is not detailed in the available literature, studies on analogous thiophene carboxylates and thienothiophenes provide a clear methodological framework and expected outcomes. nih.govresearchgate.nete3s-conferences.org The table below shows representative data from DFT calculations on related thiophene-based molecules, illustrating the typical values obtained for electronic properties.

Molecular Modeling and Conformational Analysis

Molecular modeling is essential for studying the three-dimensional structure and conformational landscape of molecules like Ethyl 4,5-dimethylthiophene-3-carboxylate. The conformation, which describes the spatial arrangement of atoms, significantly influences a molecule's physical properties and biological activity. Computational methods, ranging from molecular mechanics to higher-level quantum mechanical calculations, are employed to identify stable conformers and the energy barriers for interconversion between them. cwu.edu

For substituted thiophenes, a key conformational feature is the orientation of the substituent relative to the thiophene ring. In the case of an ethyl carboxylate group at the C3 position, the primary focus of conformational analysis would be the torsion angle around the single bond connecting the carbonyl carbon to the thiophene ring. Studies on related compounds like N-methylthiophene-2-carboxamide have shown that the interplay of steric hindrance, electronic effects (such as conjugation), and potential intramolecular interactions dictates the preferred conformation. nih.gov

For Ethyl 4,5-dimethylthiophene-3-carboxylate, modeling would likely reveal a preferred planar or near-planar arrangement between the thiophene ring and the carboxylate group to maximize π-conjugation. However, rotations around the C-O and C-C bonds of the ethyl group would lead to several low-energy conformers. The methyl groups at the C4 and C5 positions would also influence the steric environment and potentially the orientation of the carboxylate group.

The general approach for such an analysis involves:

Conformational Search: Using algorithms to systematically or randomly rotate flexible bonds to generate a wide range of possible conformations. cwu.edu

Energy Minimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Calculation of Relative Energies: Using higher-level theory (like DFT) to calculate the single-point energies of the minimized conformers to determine their relative populations according to the Boltzmann distribution.

Transition State Search: Identifying the energy barriers between the most stable conformers to understand the dynamics of their interconversion.

The following table presents typical geometric parameters that would be determined in a conformational analysis, based on data for analogous molecules.

Structure-Activity Relationship (SAR) Studies: General Methodological Framework

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. semanticscholar.org The fundamental principle is that the activity of a molecule is directly related to its structure, and systematic modifications to that structure will result in predictable changes in its biological effects. This process allows for the optimization of a lead compound to enhance potency, selectivity, and pharmacokinetic properties. semanticscholar.org

The methodological framework for a typical SAR study, particularly for heterocyclic compounds like thiophene carboxylates, involves several key steps:

Identification of a Lead Compound: The process begins with a compound that exhibits a desired biological activity.

Synthesis of Analogues: A series of related compounds (analogues) is synthesized. Modifications are made systematically to specific parts of the lead molecule. For a thiophene carboxylate, this could involve:

Varying the substituents on the thiophene ring (e.g., changing the size, position, or electronic nature of the methyl groups).

Modifying the ester group (e.g., changing the ethyl group to other alkyl or aryl groups).

Altering the core heterocyclic scaffold itself.

Biological Evaluation: All synthesized compounds are tested for their biological activity using standardized in vitro or in vivo assays.

Data Analysis and Correlation: The biological activity data is analyzed in conjunction with the structural modifications. The goal is to identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve the compound's profile.

When this process is refined to include quantitative physicochemical properties, it evolves into a Quantitative Structure-Activity Relationship (QSAR) study. semanticscholar.org The QSAR framework builds mathematical models to correlate biological activity with calculated molecular descriptors.

QSAR Methodological Framework:

Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. tandfonline.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Molecular shape, volume, surface area, and field-based descriptors (e.g., steric, electrostatic, hydrophobic fields in CoMFA/CoMSIA).

Feature Selection and Model Building: Statistical techniques are used to select the most relevant descriptors and build a predictive model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). researchgate.net

Model Validation: The model's predictive power is rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and validation with the external test set. tandfonline.com The statistical quality of the model is judged by parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the standard error of estimation.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For reactions involving thiophene carboxylates, such as their synthesis or subsequent functionalization, Density Functional Theory (DFT) is the most common computational approach. rsc.orgresearchgate.net

The general methodology for elucidating a reaction mechanism using computational approaches is as follows:

Hypothesize Reaction Pathways: Based on chemical principles and experimental observations, one or more plausible reaction pathways are proposed. Each pathway consists of reactants, intermediates, transition states, and products.

Geometry Optimization: The three-dimensional structure of each species (reactants, intermediates, products, and transition states) along the proposed pathways is optimized to find its lowest energy geometry.

Energy Calculations: The electronic energy of each optimized structure is calculated with high accuracy. This allows for the determination of the relative energies of all species on the potential energy surface.

Transition State (TS) Verification: A crucial step is to locate the transition state for each elementary step of the reaction. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by performing a vibrational frequency calculation; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Construction of the Reaction Energy Profile: The calculated energies are used to construct a reaction energy profile diagram. This diagram plots the energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The height of the energy barrier from a reactant or intermediate to a transition state is the activation energy (ΔE‡) for that step.

For example, in the context of thiophene synthesis or functionalization, DFT calculations can be used to:

Model the interaction of reactants and catalysts. rsc.org

Determine whether a reaction proceeds through a concerted or stepwise mechanism.

Identify the rate-determining step of the reaction, which is the step with the highest activation energy. researchgate.net

Investigate the role of solvents or additives in the reaction.

These computational investigations provide a molecular-level understanding of the reaction, which can be used to explain experimental outcomes and to optimize reaction conditions for improved yield and selectivity.

Compound Index

Advanced Research Applications of Thiophene Carboxylates

Role as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

Ethyl 4,5-dimethylthiophene-3-carboxylate is a significant heterocyclic compound that serves as a versatile building block in organic synthesis. evitachem.com Its thiophene (B33073) core, substituted with two methyl groups and an ethyl carboxylate group, provides a unique scaffold for the construction of more complex molecules. The reactivity of the thiophene ring, coupled with the functionality of the ester group, allows for a wide range of chemical transformations.

This compound is a key intermediate in the synthesis of various substituted thiophenes and fused heterocyclic systems. evitachem.com For instance, the closely related derivative, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is frequently synthesized and employed as a precursor for a multitude of biologically active molecules. chemimpex.comnih.gov The synthesis of this amino derivative often proceeds via the Gewald reaction, a multicomponent reaction that highlights the utility of substituted thiophenes in creating diverse chemical libraries. nih.govresearchgate.net The presence of the amino group in this related compound introduces a reactive site for further functionalization, enabling the formation of amides, ureas, and thienopyrimidines, which are known for their pharmacological properties. evitachem.comnih.gov

The ethyl carboxylate group on the primary compound can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions or be converted to other functional groups. The thiophene ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. These characteristics make Ethyl 4,5-dimethylthiophene-3-carboxylate a valuable starting material for medicinal chemistry and drug discovery programs. evitachem.comnih.gov

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Gewald Amination | Sulfur, Cyanoactive Methylene (B1212753) Compound, Base | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Access to a key intermediate for pharmaceuticals and agrochemicals. chemimpex.comnih.gov |

| Amide Formation | Amine, Coupling Agent | N-substituted carboxamides | Creation of diverse molecular libraries for biological screening. |

| Ester Hydrolysis | Aqueous Base (e.g., NaOH), then Acid | 4,5-dimethylthiophene-3-carboxylic acid | Precursor for further derivatization, such as acyl chlorides or participation in coupling reactions. |

| Reduction | Reducing Agent (e.g., LiAlH4) | (4,5-dimethylthiophen-3-yl)methanol | Conversion of the ester to a primary alcohol for further synthesis. |

Contributions to Materials Science and Engineering

Thiophene-based molecules are fundamental components in the field of materials science due to their electronic and photophysical properties. The π-conjugated system of the thiophene ring allows for electron delocalization, making it an ideal candidate for the development of organic electronic materials. beilstein-journals.org Ethyl 4,5-dimethylthiophene-3-carboxylate, as a substituted thiophene, is a building block that can be incorporated into larger conjugated systems designed for specific material applications. evitachem.comchemimpex.com

Thiophene oligomers and polymers are renowned for their semiconducting properties and are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov While Ethyl 4,5-dimethylthiophene-3-carboxylate itself is not a semiconductor, it serves as a precursor for creating such materials. For example, related thiophene carboxylate derivatives, such as Ethyl 2,5-dibromothiophene-3-carboxylate, are used in the synthesis of medium to low bandgap polymer semiconductors for OPVs. ossila.com The electron-withdrawing carboxylate group can lower the energy levels (HOMO/LUMO) of the resulting polymer, a crucial aspect of designing efficient solar cell materials. ossila.com The methyl groups on the 4 and 5 positions of Ethyl 4,5-dimethylthiophene-3-carboxylate can influence the solubility and morphology of polymers derived from it, which are critical factors for device performance. bldpharm.com

The π-conjugated structure of thiophene derivatives often imparts fluorescent properties. These compounds can absorb light in the UV-visible region and emit it at a longer wavelength. The substitution pattern on the thiophene ring significantly influences the absorption and emission maxima, as well as the quantum yield of fluorescence. The amino-derivative, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is noted for its utility in dye synthesis. chemimpex.com By strategically modifying Ethyl 4,5-dimethylthiophene-3-carboxylate, for instance by introducing donor-acceptor groups, it is possible to tune its photophysical properties to create novel fluorescent dyes and probes for various imaging and sensing applications.

The development of advanced polymeric materials with tailored properties is a major focus of materials science. Thiophene-containing polymers are of particular interest for their conductivity and electrochromic properties. nih.gov Ethyl 4,5-dimethylthiophene-3-carboxylate can be chemically modified to create monomers suitable for polymerization. For instance, halogenation of the thiophene ring would enable its use in cross-coupling polymerization reactions like Stille or Suzuki coupling, common methods for synthesizing conjugated polymers. nih.gov The resulting polymers could find applications in areas such as electrochromic devices (smart windows), sensors, and antistatic coatings. The presence of the ethyl carboxylate and methyl groups can enhance the processability and solubility of these polymers in common organic solvents, facilitating their incorporation into devices. ossila.com

| Material Application | Role of Thiophene Core | Influence of Substituents (Ethyl Carboxylate, Methyl) | Potential Research Direction |

| Organic Semiconductors | Provides π-conjugated backbone for charge transport. beilstein-journals.org | Electron-withdrawing ester group modifies electronic energy levels; methyl groups affect solubility and film morphology. ossila.combldpharm.com | Synthesis of novel donor-acceptor copolymers for organic solar cells. |

| Fluorescent Dyes | Acts as a core fluorophore. | Substituents tune the absorption/emission wavelengths and quantum efficiency. | Development of fluorescent probes for biological imaging or chemical sensing. |

| Conducting Polymers | Forms the repeating unit in a conductive polymer chain. nih.gov | Enhances solubility and processability of the final polymer material. | Creation of new electrochromic materials for smart glass applications. |

Development of Agrochemicals and Related Compounds

Thiophene derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a range of biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govresearchgate.net The structural motif of Ethyl 4,5-dimethylthiophene-3-carboxylate is relevant to this field, as it serves as a scaffold for the synthesis of more complex, biologically active molecules. chemimpex.com

Research has shown that halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for new families of insecticides. researchgate.net For example, they are used to assemble the C-ring portion of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides, which have shown efficacy against pests like aphids, mites, and whiteflies. researchgate.net Furthermore, the related compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is explicitly mentioned for its use in formulating agrochemicals that act as bioactive agents to improve crop resilience and provide pest control solutions. chemimpex.com The thiophene core is recognized for enhancing the bioactivity of these compounds. chemimpex.com This indicates that the Ethyl 4,5-dimethylthiophene-3-carboxylate framework is a valuable starting point for the discovery and development of novel agrochemicals.

Ligand Design and Application in Catalysis

The structure of Ethyl 4,5-dimethylthiophene-3-carboxylate contains heteroatoms (sulfur and oxygen) with lone pairs of electrons, making it a potential candidate for use as a ligand in coordination chemistry and catalysis. The sulfur atom of the thiophene ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions.

Thiophene-2-carboxylic acid, a related compound, is known to form complexes with metal ions, such as copper(I) thiophene-2-carboxylate, which functions as a catalyst in Ullmann coupling reactions. wikipedia.org This demonstrates the principle that thiophene carboxylates can effectively bind to metal centers and facilitate catalytic transformations. By analogy, Ethyl 4,5-dimethylthiophene-3-carboxylate could be used to design new ligands for homogeneous catalysis. The methyl substituents could provide steric bulk, influencing the selectivity of catalytic reactions. Potential applications could include cross-coupling reactions, olefinations, or other metal-catalyzed processes where ligand design is critical for achieving high efficiency and selectivity. wikipedia.org

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Thiophene (B33073) Derivatives

The synthesis of polysubstituted thiophenes remains a focal point of organic chemistry research, with an ongoing effort to develop more efficient, selective, and environmentally benign methods. bohrium.com Traditional methods for thiophene synthesis, such as the Gewald, Paal-Knorr, Fiesselmann, and Hinsberg reactions, have been foundational. rsc.orgnih.gov However, modern synthetic chemistry is moving towards novel strategies that offer improved yields, greater functional group tolerance, and milder reaction conditions. bohrium.com

Recent advancements include metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multicomponent reactions, which allow for the construction of complex thiophene scaffolds in a more atom-economical fashion. nih.gov For instance, the use of transition metal catalysts, such as palladium and copper, has significantly expanded the toolkit for creating diverse thiophene derivatives. nih.gov Metal-free approaches are also gaining traction, utilizing reagents like elemental sulfur or potassium sulfide, which align with the principles of green chemistry. nih.gov The development of one-pot syntheses and domino reactions further streamlines the preparation of highly substituted thiophenes. nih.gov

Future research in this area will likely focus on the development of catalytic systems that are more sustainable, employing earth-abundant metals and operating under even milder conditions. The application of techniques like microwave-assisted synthesis has already shown promise in reducing reaction times and improving yields for thiophene derivatives. researchgate.net

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Thiophene Derivatives

| Feature | Traditional Methods (e.g., Gewald, Paal-Knorr) | Modern Methods (e.g., Metal-Catalysis, MCRs) |

| Reagents | Often require harsh conditions and stoichiometric reagents | Employs catalytic amounts of reagents, often milder |

| Selectivity | Can have limitations in regioselectivity | High degree of regio- and stereoselectivity |

| Efficiency | Can involve multiple steps with purification at each stage | Often one-pot or tandem reactions, more atom-economical |

| Sustainability | May use hazardous solvents and produce significant waste | Focus on greener solvents, energy efficiency, and waste reduction |

Exploration of Underexplored Reactivity Patterns and Derivatization Routes

While the fundamental reactivity of the thiophene ring is well-established, there remains untapped potential in exploring novel reactivity patterns and derivatization routes for substituted thiophenes like ethyl 4,5-dimethylthiophene-3-carboxylate. The functional groups present on the thiophene core, in this case, two methyl groups and an ethyl carboxylate, significantly influence its electronic properties and, consequently, its reactivity.

Future research could delve into selective C-H functionalization at the remaining unsubstituted position on the thiophene ring. The development of new catalytic systems could enable the direct introduction of a wide array of functional groups, providing rapid access to novel derivatives with potentially interesting biological or material properties.

Furthermore, the ester functionality of ethyl 4,5-dimethylthiophene-3-carboxylate serves as a versatile handle for a variety of chemical transformations. Hydrolysis to the corresponding carboxylic acid, followed by conversion to amides, acid chlorides, or other derivatives, opens up a vast chemical space for exploration. For instance, thiophene carboxamides are known to exhibit a range of biological activities, including anticancer properties. mdpi.com The synthesis of a library of amide derivatives from ethyl 4,5-dimethylthiophene-3-carboxylate could lead to the discovery of new bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Thiophene Chemistry Research

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging field with the potential to revolutionize how chemical research is conducted. researchgate.net For thiophene chemistry, AI and machine learning (ML) can be applied in several key areas, from predicting reaction outcomes to designing novel molecules with desired properties.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the most efficient synthetic routes to a target thiophene derivative, potentially saving significant time and resources in the laboratory. researchgate.netnih.gov These tools can also predict the properties of virtual compounds, allowing for the in silico screening of large libraries of potential thiophene-based drugs or materials before their actual synthesis. researchgate.net

In the context of ethyl 4,5-dimethylthiophene-3-carboxylate, AI could be used to:

Predict its reactivity in various chemical transformations.

Design novel derivatives with optimized biological activity or material properties.

Identify the most promising synthetic pathways to these new derivatives.

Sustainable and Scalable Production of Thiophene Derivatives for Industrial Applications

As the demand for functionalized thiophenes in pharmaceuticals, agrochemicals, and materials science grows, the development of sustainable and scalable production methods becomes increasingly critical. Green chemistry principles are central to this effort, focusing on minimizing waste, reducing energy consumption, and using renewable resources. nih.gov

Future research in this area will likely focus on:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. rsc.org

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and reduce the need for expensive and toxic metals.

Process Intensification: Utilizing technologies like flow chemistry and microwave reactors to improve energy efficiency, reduce reaction times, and enhance safety for large-scale production.

Bio-based Feedstocks: Exploring the use of renewable biomass as a starting material for the synthesis of thiophene precursors.

For a compound like ethyl 4,5-dimethylthiophene-3-carboxylate, a life-cycle assessment approach could be employed to evaluate the environmental impact of its synthesis and identify areas for improvement. The development of a truly sustainable manufacturing process would not only be environmentally beneficial but also economically advantageous in the long run.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.